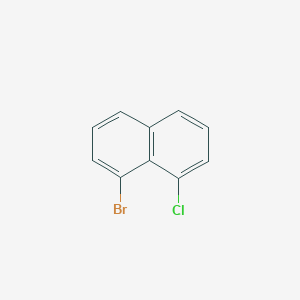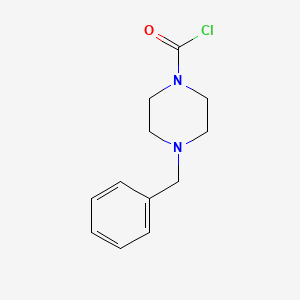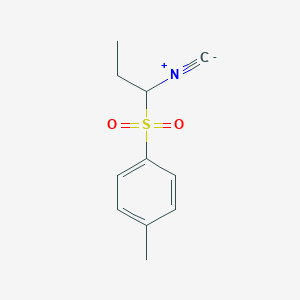
1-乙基-1-甲磺酰甲基异氰化物
描述
1-Ethyl-1-tosylmethyl isocyanide is an organic compound with the molecular formula C11H13NO2S. It belongs to the class of isocyanides, which are characterized by the functional group –N≡C. This compound is notable for its unique reactivity and versatility in organic synthesis, making it a valuable building block in various chemical reactions.
科学研究应用
1-Ethyl-1-tosylmethyl isocyanide has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: It plays a role in the synthesis of medicinal compounds, particularly those with central nervous system activity.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用机制
Target of Action
1-Ethyl-1-tosylmethyl isocyanide, also known as Tosylmethyl isocyanide or TosMIC, is primarily used as a synthon in organic synthesis . Its primary targets are ketones, which it converts into nitriles .
Mode of Action
TosMIC is a unique one-carbon synthon that can be easily deprotonated and alkylated . The sulfinyl group enhances the acidity of the α-protons and acts as a good leaving group . The isocyanide group’s unique properties, such as the oxidation of the carbon atom, drive multiple reactions .
Biochemical Pathways
TosMIC can be used as a C-N=C synthon for the synthesis of various heterocycles, such as oxazoles, imidazoles, pyrroles, 1,2,4-triazoles, and many more . The conversion of ketones to the homologous nitriles can also be formally described as a "reductive nitrilation" .
Result of Action
The primary result of TosMIC’s action is the conversion of a ketone into a nitrile with one additional carbon atom in a single pot . This conversion is a key step in the synthesis of various heterocycles .
Action Environment
The action of TosMIC is influenced by environmental factors such as the presence of a primary alcohol. The reaction is considerably speeded up in the presence of MeOH or EtOH . The use of an excess of a primary alkyl alcohol also favors the formation of a 4-alkoxy-2-oxazoline , so the amount of primary alcohol must be controlled judiciously .
生化分析
Biochemical Properties
1-Ethyl-1-tosylmethyl isocyanide plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds such as pyrroles, oxazoles, and imidazoles . It interacts with various enzymes and proteins, including those involved in the Van Leusen reaction, where it acts as a synthon for the formation of nitriles . The isocyanide group in 1-Ethyl-1-tosylmethyl isocyanide is highly reactive and can form covalent bonds with nucleophilic centers in biomolecules, facilitating the synthesis of complex organic structures .
Cellular Effects
1-Ethyl-1-tosylmethyl isocyanide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been shown to inhibit the activity of certain enzymes, such as fatty acid biosynthetic enzymes (FabF) and hexosamine pathway enzymes (GlmS), by covalently binding to their active site cysteines . This inhibition can lead to alterations in cell function, including changes in metabolic flux and gene expression patterns .
Molecular Mechanism
The molecular mechanism of 1-Ethyl-1-tosylmethyl isocyanide involves its ability to act as a one-carbon synthon in various chemical reactions . The isocyanide group can undergo addition-type reactions, forming covalent bonds with electrophilic centers in biomolecules . This reactivity is driven by the oxidation of the carbon atom in the isocyanide group, which facilitates the formation of nitriles and other heterocyclic compounds . Additionally, the tosyl group enhances the acidity of the α-protons, making them more susceptible to deprotonation and subsequent reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, 1-Ethyl-1-tosylmethyl isocyanide exhibits stability at room temperature and does not decompose easily . Over time, its effects on cellular function can vary depending on the experimental conditions and the duration of exposure . Long-term studies have shown that it can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism . Its stability and reactivity make it a reliable reagent for various biochemical applications .
Dosage Effects in Animal Models
The effects of 1-Ethyl-1-tosylmethyl isocyanide in animal models vary with different dosages . At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cytotoxicity and inhibition of cytochrome P450 enzymes . These dosage-dependent effects highlight the importance of optimizing the concentration of 1-Ethyl-1-tosylmethyl isocyanide in experimental settings to achieve desired outcomes without adverse effects .
Metabolic Pathways
1-Ethyl-1-tosylmethyl isocyanide is involved in several metabolic pathways, particularly those related to the synthesis of heterocyclic compounds . It interacts with enzymes such as FabF and GlmS, leading to the inhibition of fatty acid biosynthesis and the hexosamine pathway . These interactions can result in changes in metabolic flux and the accumulation of specific metabolites . The compound’s ability to covalently modify enzyme active sites underscores its potential as a valuable tool in metabolic studies .
Transport and Distribution
Within cells and tissues, 1-Ethyl-1-tosylmethyl isocyanide is transported and distributed through interactions with various transporters and binding proteins . Its localization and accumulation can be influenced by factors such as cellular uptake mechanisms and the presence of specific binding partners . Understanding these transport and distribution dynamics is crucial for optimizing its use in biochemical applications .
Subcellular Localization
The subcellular localization of 1-Ethyl-1-tosylmethyl isocyanide can impact its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-tosylmethyl isocyanide can be synthesized through the dehydration of the related formamide derivative. The process involves the use of tosylmethyl isocyanide (TOSMIC) as a key intermediate. The synthesis typically requires mild conditions and can be carried out in a one-pot reaction .
Industrial Production Methods: Industrial production of 1-ethyl-1-tosylmethyl isocyanide involves scalable methods that ensure high yield and purity. The process often includes purification steps such as passing the compound through a column containing neutral alumina and recrystallization from methanol .
化学反应分析
Types of Reactions: 1-Ethyl-1-tosylmethyl isocyanide undergoes various types of reactions, including:
Oxidation: The isocyanide group can be oxidized to form nitriles.
Reduction: Reduction reactions can convert the isocyanide group to amines.
Substitution: The compound can participate in substitution reactions, particularly at the α-carbon atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Major Products Formed:
Nitriles: Formed through oxidation reactions.
Amines: Resulting from reduction reactions.
Various heterocycles: Such as oxazoles, imidazoles, and pyrroles, formed through substitution reactions.
相似化合物的比较
Tosylmethyl isocyanide (TOSMIC): A closely related compound with similar reactivity and applications.
Ethyl isocyanoacetate: Another isocyanide used in the synthesis of heterocycles.
Methyl isocyanide: A simpler isocyanide with comparable reactivity but different applications.
Uniqueness: 1-Ethyl-1-tosylmethyl isocyanide stands out due to its enhanced reactivity and versatility in forming a wide range of products. The presence of the tosyl group further increases its utility in organic synthesis, making it a preferred choice for many reactions .
属性
IUPAC Name |
1-(1-isocyanopropylsulfonyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-4-11(12-3)15(13,14)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLITUPWOVBUZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607544 | |
| Record name | 1-(1-Isocyanopropane-1-sulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58379-81-0 | |
| Record name | 1-[(1-Isocyanopropyl)sulfonyl]-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58379-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Isocyanopropane-1-sulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



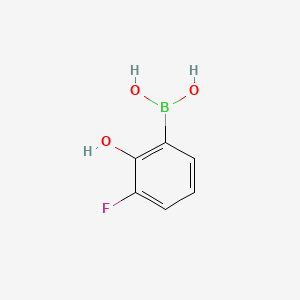

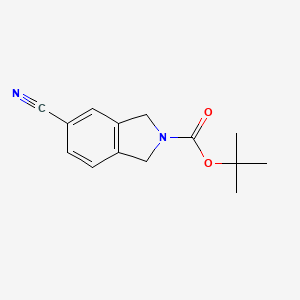
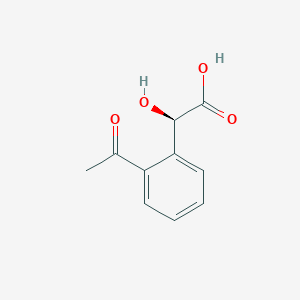
![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)
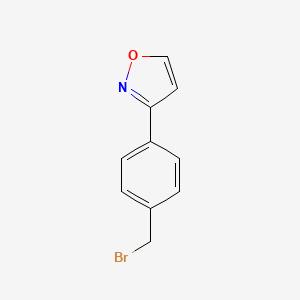
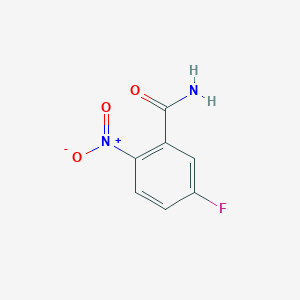

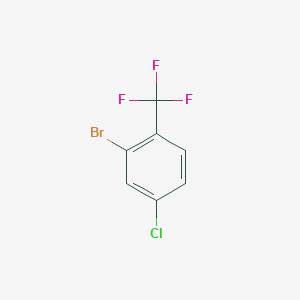
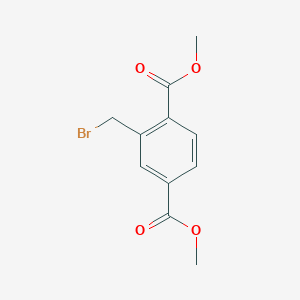
![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)
